The compound can be synthesized through various organic chemistry methods, often involving reactions that introduce the morpholine group to a substituted benzene. It falls under the broader classification of aromatic alcohols and phenolic compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-morpholin-2-ylbenzene-1,2-diol typically involves multi-step organic reactions. One common method includes:
The yield of this synthesis can vary, but it is generally optimized to maximize the efficiency of the reaction while minimizing by-products .
The molecular formula of 4-morpholin-2-ylbenzene-1,2-diol is CHNO, and its molecular weight is approximately 195.22 g/mol. The structure features a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions and a morpholine ring at the para position (4-position).
4-Morpholin-2-ylbenzene-1,2-diol can participate in several chemical reactions:
These reactions highlight the versatility of 4-morpholin-2-ylbenzene-1,2-diol in synthetic organic chemistry .
The mechanism of action for 4-morpholin-2-ylbenzene-1,2-diol involves its interaction with various biological targets. The morpholine moiety can act as a ligand for receptors, while the phenolic structure may interact with enzymes or proteins involved in signaling pathways. This interaction can lead to alterations in cellular processes, potentially resulting in therapeutic effects against diseases such as cancer or infections .
The physical properties of 4-morpholin-2-ylbenzene-1,2-diol include:
Chemical properties include:
These properties influence its applications in scientific research .
4-Morpholin-2-ylbenzene-1,2-diol has several potential applications in scientific research:
The compound belongs to the o-diphenol (catechol) class, characterized by adjacent hydroxyl groups on an aromatic ring. This motif confers distinctive chemical properties, including pH-dependent tautomerism, metal chelation capacity, and susceptibility to oxidation. The morpholine ring (tetrahydro-1,4-oxazine) is attached at the 2-position of the benzene ring via a carbon-nitrogen bond, creating a planar aromatic system connected to a semi-flexible saturated heterocycle. This configuration generates three key features:
Table 1: Core Structural Features of 4-Morpholin-2-ylbenzene-1,2-diol
Structural Domain | Chemical Characteristics | Pharmacological Implications |
---|---|---|
Benzene-1,2-diol (Catechol) | Adjacent phenolic OH groups; Planar aromatic system; Electron-donating substituent effects | Metal chelation; H-bond donation/acceptance; Oxidation potential; GPCR recognition motif |
Morpholine | Saturated 6-membered heterocycle (O, N); Chair conformation; Basic tertiary amine (N); Chiral center at C2 | Conformational restraint; Modulated basicity (pKa); Potential for enantioselective target binding |
Linkage | C-N bond between morpholine C2 and catechol C4 | Electronic communication between domains; Restricted rotation; Defined spatial orientation |
The compound’s development stems from systematic efforts to refine the structure-activity relationships (SAR) of catechol-containing ligands, particularly for aminergic G protein-coupled receptors (GPCRs). Early research identified simple catechol derivatives (e.g., isoproterenol) as potent but non-selective adrenergic receptor agonists. Incorporating heterocyclic amines emerged as a strategy to enhance subtype selectivity and metabolic stability. Morpholine, with its favorable physicochemical properties and prevalence in CNS-active drugs, became a rational choice for substitution [9].
4-Morpholin-2-ylbenzene-1,2-diol specifically surfaced during target validation screens for adrenergic receptor subtypes. It was identified among a series of synthetic analogs designed to probe the ligand-binding pocket of the alpha-1B adrenergic receptor (ADRA1B). Binding assays revealed a Ki value of 7400 nM (7.4 µM) for this receptor subtype, classifying it as a moderate-affinity ligand [3] [9]. While not the most potent compound in its chemical series (e.g., 4-(4-Isopropyl-morpholin-2-yl)-benzene-1,2-diol exhibited Ki = 6700 nM), its clean off-target profile made it a valuable pharmacological tool for distinguishing alpha-1B responses from those mediated by closely related subtypes like alpha-1A or alpha-2A [9]. Its emergence highlights the iterative process in ligand discovery: from identifying initial "hits" based on scaffold hybridization to refining selectivity through systematic structural variation.
Table 2: Key Receptor Binding Affinities of Morpholinyl-Benzenediol Derivatives
Compound Name | Target | Affinity (Ki, nM) | Source/Reference |
---|---|---|---|
4-Morpholin-2-yl-benzene-1,2-diol | Alpha-1B Adrenergic Receptor | 7400 | TTD Database [3] [9] |
4-(4-Isopropyl-morpholin-2-yl)-benzene-1,2-diol | Alpha-1B Adrenergic Receptor | 6700 | TTD Database [9] |
4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol | Alpha-1B Adrenergic Receptor | 15000 | TTD Database [9] |
6-Fluoronorepinephrine | Alpha-1B Adrenergic Receptor | 4000 | TTD Database [9] |
This compound holds multifaceted significance in contemporary drug research:
Alpha-Adrenergic Receptor Subtype Tool Compound: Its moderate but measurable affinity (Ki = 7400 nM) for the alpha-1B subtype (ADRA1B) provides a critical benchmark for pharmacological characterization. It helps delineate functional contributions of ADRA1B in tissues where multiple alpha-adrenergic subtypes co-express, particularly in vascular smooth muscle, brain, and liver. Studies utilizing this compound contribute to understanding ADRA1B's role in hypertension, benign prostatic hyperplasia, and neuropsychiatric disorders [3] [9]. Its selectivity profile aids in distinguishing ADRA1B-mediated pathways from those activated by other catecholamine receptors.
Template for Allosteric Modulator Development: Structural parallels exist between morpholine-containing catechols and positive allosteric modulators (PAMs) targeting other GPCRs, notably serotonin receptors. Research on compounds like CTW0415, a 5-HT2CR PAM featuring a piperidine carboxamide scaffold, demonstrates the value of constrained heterocyclic amines in achieving subtype selectivity and modulating orthosteric ligand efficacy [5]. 4-Morpholin-2-ylbenzene-1,2-diol offers a complementary chemical template for exploring allosteric sites on catecholamine receptors, potentially enabling fine-tuning of endogenous neurotransmitter signaling without direct receptor activation.
Probe for HSP90 Modulation: While not its primary known activity, structurally related 4-substituted benzene-1,3-diol compounds (e.g., WO2009066060A2) are potent HSP90 inhibitors. These molecules exploit the catechol's ability to chelate ATP-binding site magnesium ions, disrupting chaperone function crucial for oncoprotein stabilization in cancer. The morpholinyl substitution in 4-Morpholin-2-ylbenzene-1,2-diol suggests potential for novel binding interactions within the HSP90 N-terminal domain, warranting exploration as an anticancer scaffold [1] [7].
Case Study in Molecular Recognition: The molecule serves as a model system for studying how fused heterocycles influence catechol biochemistry. Spectroscopic and computational analyses (e.g., DFT calculations) of analogs like O-vanillin Schiff bases reveal how substituents alter electron distribution, H-bonding networks, and overall molecular topology, directly impacting interactions with biological targets. Such studies inform predictive models for designing ligands with optimized ADMET properties and reduced off-target effects [6].
Table 3: Research Applications and Significance of 4-Morpholin-2-ylbenzene-1,2-diol
Research Area | Significance | Relevant Structural Features Utilized |
---|---|---|
Alpha-1B Adrenoceptor Pharmacology | Tool compound for subtype-specific ligand binding studies and functional assays (Ki = 7400 nM) | Catechol for orthosteric site recognition; Morpholine for subtype selectivity modulation |
GPCR Allosteric Modulator Design | Template for synthesizing bitopic ligands or PAMs targeting aminergic receptors (e.g., 5-HT2C) | Chiral morpholine for probing allosteric pockets; Conformational restraint for selectivity |
HSP90 Inhibition | Exploration of novel chemotypes disrupting ATPase activity (based on structural analogy to known diol inhibitors) | Catechol for Mg²⁺ chelation in ATP-binding pocket; Morpholine for solubility/H-bonding |
Computational Chemistry & QSAR | Benchmark molecule for modeling receptor-ligand interactions and predicting physicochemical properties | Defined stereochemistry; Distinct electronic profile; Measurable binding data for validation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7